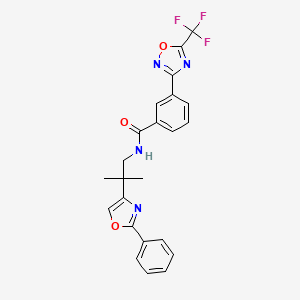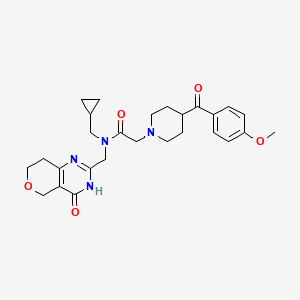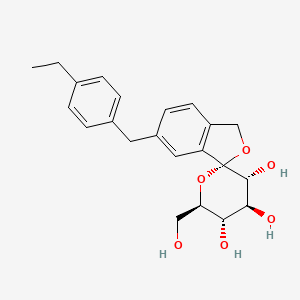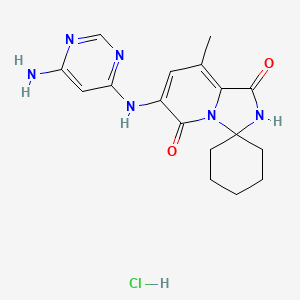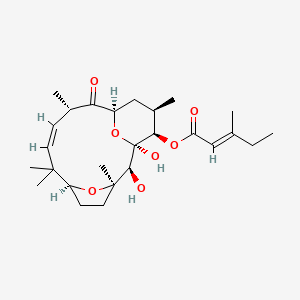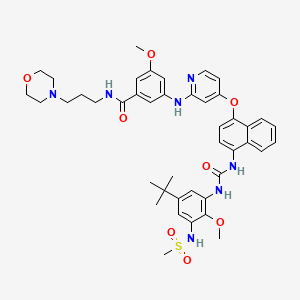
Tripartin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripartin is a specific inhibitor of the histone H3 lysine 9 demethylase KDM4 in HeLa cells.
Applications De Recherche Scientifique
Tripartin as a Histone Demethylase Inhibitor
Tripartin, a new dichlorinated indanone, was discovered from the culture broth of the Streptomyces sp. associated with a larva of the dung beetle Copris tripartitus. The compound was identified through various spectroscopic analyses and X-ray crystallography. It shows specific activity as an inhibitor of the histone H3 lysine 9 demethylase KDM4 in HeLa cells, indicating its potential in epigenetic modulation and therapeutic applications in diseases where histone demethylation is a key factor (Kim et al., 2013).
Synthetic and Biological Evaluation
Tripartin has been reported to inhibit the N‐methyl‐lysine histone demethylase KDM4A. Research involving the synthesis of tripartin from 3,5‐dimethoxyphenylacrylic acid, separation of its enantiomers, and evaluation of its biological activity revealed that both enantiomers of tripartin increased H3K9me3 levels in cells. However, it did not inhibit isolated KDM4A–E under assay conditions. Further, tripartin analogues were synthesized but found to be inactive against isolated recombinant KDM4 enzymes and in cell‐based assays. This suggests that while tripartin affects histone methylation status, its mode of action might differ from direct inhibition of KDM4 histone demethylases (Guillade et al., 2018).
Synthetic Studies Towards Natural Tripartin
Efforts have been made to synthesize dimethyl tripartin, a precursor of the natural product tripartin, which is the first natural specific inhibitor of histone H3 lysine 9 demethylase KDM4. The synthesis was achieved in a six-step linear sequence starting from 3,5-dimethoxy benzaldehyde, using ClTi(OiPr)3-mediated dichloromethine insertion as a crucial step (Dethe & Boda, 2018).
Propriétés
Numéro CAS |
1428962-73-5 |
|---|---|
Nom du produit |
Tripartin |
Formule moléculaire |
C10H8Cl2O4 |
Poids moléculaire |
263.07 |
Nom IUPAC |
(S)-3-Dichloromethyl-3,4,6-trihydroxy-indan-1-one |
InChI |
InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1 |
Clé InChI |
MSZOGTOYLFZMMQ-JTQLQIEISA-N |
SMILES |
O=C1C[C@@](O)(C(Cl)Cl)C2=C1C=C(O)C=C2O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tripartin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
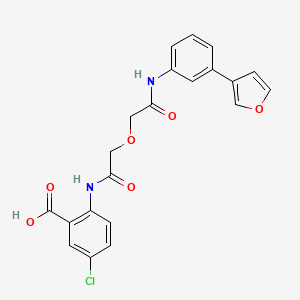
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)
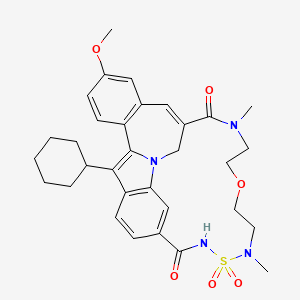
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)
